molecular formula C20H18FN3OS B2991376 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone CAS No. 1705246-48-5

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2991376
CAS No.: 1705246-48-5
M. Wt: 367.44
InChI Key: DGNHELNXNWSCHN-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone is a complex organic compound that features a thiazepane ring, a quinoxaline moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Quinoxaline Moiety: This can be done through condensation reactions involving quinoxaline derivatives and suitable electrophiles.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to dihydroquinoxaline derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

    (7-Phenyl-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

    (7-(2-Methylphenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone: Features a methyl group, which can influence its steric and electronic characteristics.

Uniqueness: The presence of the fluorophenyl group in (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-4-2-1-3-15(16)19-7-10-24(11-12-26-19)20(25)14-5-6-17-18(13-14)23-9-8-22-17/h1-6,8-9,13,19H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNHELNXNWSCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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